

Isotopic Labeling of Orphenadrine: A Technical Guide for Research Applications

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Orphenadrine for research purposes. It covers synthetic strategies for introducing deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) isotopes, summarizes key quantitative data, and presents detailed experimental protocols. Additionally, this guide illustrates the metabolic and signaling pathways of Orphenadrine to provide a complete context for its use in scientific investigation.

Introduction to Isotopic Labeling of Orphenadrine

Isotopic labeling is an indispensable technique in drug discovery and development, enabling researchers to trace the metabolic fate of a drug, elucidate its mechanism of action, and serve as an internal standard for quantitative analysis.[1][2] Orphenadrine, a muscarinic antagonist with a complex pharmacological profile, is used as a muscle relaxant and for the management of Parkinson's disease.[3][4] The introduction of stable isotopes such as deuterium (2H), carbon-13 (13C), and nitrogen-15 (15N) into the Orphenadrine molecule provides a powerful tool for in-depth pharmacokinetic, metabolic, and mechanistic studies.[5][6]

Isotopically labeled Orphenadrine can be used to:

• Elucidate Metabolic Pathways: By tracking the isotopic label, researchers can identify and quantify metabolites formed through processes like N-demethylation.[7][8]



- Determine Pharmacokinetic Profiles: Labeled compounds allow for precise measurement of absorption, distribution, metabolism, and excretion (ADME) parameters.[3][9]
- Serve as Internal Standards: In mass spectrometry-based quantification, isotopically labeled analogs are the gold standard for internal standards due to their similar chemical and physical properties to the analyte.
- Investigate Receptor Binding and Signaling: Labeled ligands can be used in binding assays and to study the downstream effects of receptor interaction.

This guide will detail proposed synthetic routes for preparing labeled Orphenadrine and provide the necessary background for its application in research.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Orphenadrine and its primary metabolites. This data is essential for designing and interpreting studies using isotopically labeled versions of the drug.

Table 1: Pharmacokinetic Parameters of Orphenadrine in Humans (Single Dose)

Parameter	Value	Reference
Elimination Half-life (t½)	13.2 - 20.1 hours	[9]
Maximum Concentration (Cmax)	82.8 ± 26.2 ng/mL	[3]
Time to Maximum Concentration (Tmax)	3.0 ± 0.9 hours	[3]
Area Under the Curve (AUC0-72h)	1565 ± 731 ng∙h/mL	[3]
Protein Binding	~95%	[10]

Table 2: Orphenadrine and its Metabolites



Compound	Molecular Weight (g/mol)	Metabolic Pathway
Orphenadrine	269.38	Parent Drug
N-Desmethylorphenadrine	255.35	N-Demethylation
N,N-Didesmethylorphenadrine	241.32	N,N-Didemethylation

Experimental Protocols: Proposed Synthetic Routes for Isotopically Labeled Orphenadrine

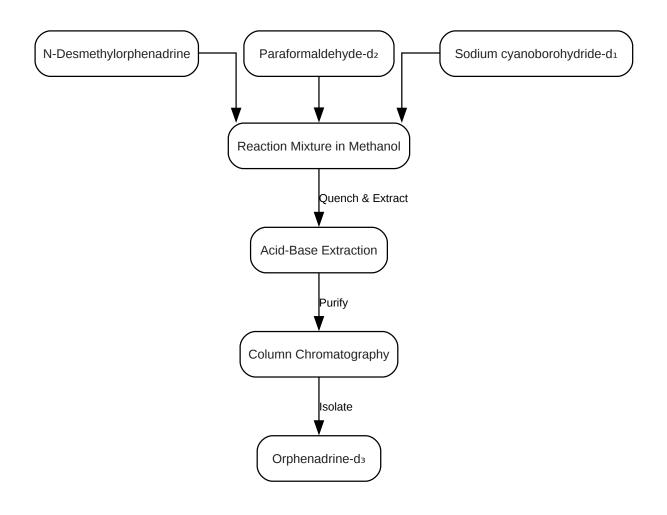
While specific detailed protocols for the isotopic labeling of Orphenadrine are not readily available in published literature, the following sections outline scientifically plausible, detailed experimental procedures for the synthesis of deuterated, ¹³C-labeled, and ¹⁵N-labeled Orphenadrine. These proposed routes are based on established synthetic methodologies for Orphenadrine and general principles of isotopic labeling.

Synthesis of Deuterated Orphenadrine (Orphenadrined₃)

This proposed synthesis involves the reductive amination of a suitable precursor with a deuterated methyl source. A common strategy for introducing deuterium is through the use of deuterated reagents.

Experimental Workflow:





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Figure 1: Proposed workflow for the synthesis of Orphenadrine-d₃.

Protocol:

- Reaction Setup: To a solution of N-desmethylorphenadrine (1.0 g, 3.9 mmol) in methanol (20 mL) in a round-bottom flask, add paraformaldehyde-d₂ (0.13 g, 4.3 mmol) and sodium cyanoborohydride-d₁ (0.28 g, 4.3 mmol).
- Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
 Concentrate the mixture under reduced pressure to remove the methanol.



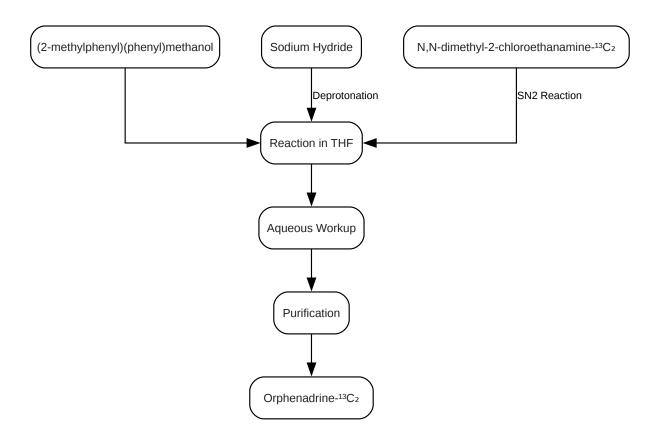
- Extraction: Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 20 mL).
 Basify the aqueous layer with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x 25 mL).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford Orphenadrine-d₃.
- Analysis: Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and highresolution mass spectrometry (HRMS).

Synthesis of Carbon-13 Labeled Orphenadrine (Orphenadrine-¹³C₂)

This proposed synthesis utilizes a Williamson ether synthesis approach with a ¹³C-labeled precursor.

Experimental Workflow:





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Figure 2: Proposed workflow for the synthesis of Orphenadrine-13C2.

Protocol:

- Alkoxide Formation: To a solution of (2-methylphenyl)(phenyl)methanol (0.8 g, 4.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.18 g, 4.4 mmol) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
- Williamson Ether Synthesis: Add a solution of N,N-dimethyl-2-chloroethanamine-¹³C₂ hydrochloride (commercially available, 0.64 g, 4.0 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture. Heat the reaction to reflux and stir for 12 hours.
- Workup: Cool the reaction to room temperature and carefully quench with water (10 mL).
 Extract the mixture with ethyl acetate (3 x 20 mL).

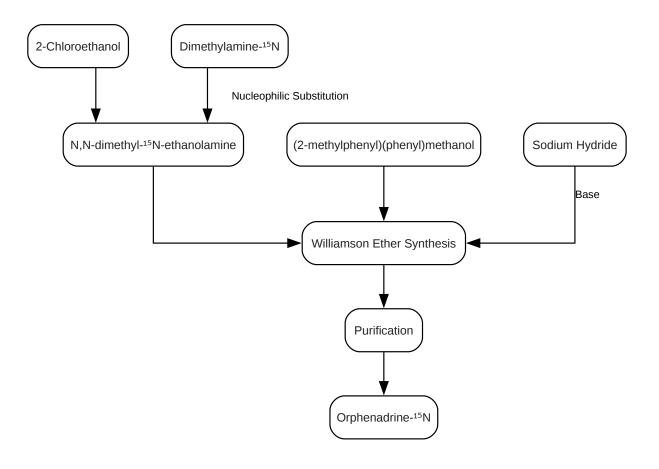


- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield Orphenadrine-¹³C₂.
- Analysis: Characterize the final product and determine isotopic purity using ¹H NMR, ¹³C NMR, and HRMS.

Synthesis of Nitrogen-15 Labeled Orphenadrine (Orphenadrine-¹⁵N)

This proposed synthesis involves the reaction of a suitable electrophile with ¹⁵N-labeled dimethylamine, followed by further elaboration to Orphenadrine.

Experimental Workflow:



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Figure 3: Proposed workflow for the synthesis of Orphenadrine-15N.

Protocol:

- Synthesis of N,N-dimethyl-¹⁵N-ethanolamine: In a sealed tube, combine 2-chloroethanol (0.81 g, 10 mmol) with a solution of dimethylamine-¹⁵N (commercially available as a solution in a suitable solvent, e.g., 2.0 M in THF, 5.5 mL, 11 mmol). Heat the mixture to 60 °C for 24 hours. After cooling, remove the solvent under reduced pressure. The resulting crude N,N-dimethyl-¹⁵N-ethanolamine can be used in the next step without further purification.
- Alkoxide Formation: In a separate flask, prepare the alkoxide of (2-methylphenyl) (phenyl)methanol as described in section 3.2.
- Williamson Ether Synthesis: To the prepared alkoxide, add the crude N,N-dimethyl-¹⁵N-ethanolamine. The reaction conditions and workup would be similar to the Williamson ether synthesis described in section 3.2.
- Purification: Purify the crude product via column chromatography to obtain Orphenadrine ¹⁵N.
- Analysis: Confirm the identity and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and HRMS.

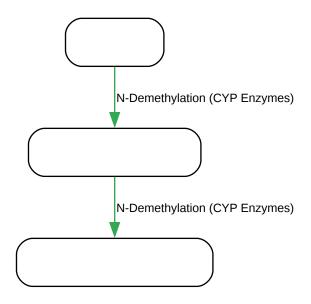
Metabolic and Signaling Pathways

Understanding the metabolic fate and the signaling cascades initiated by Orphenadrine is crucial for interpreting data from studies using its isotopically labeled forms.

Metabolic Pathway of Orphenadrine

The primary metabolic pathway for Orphenadrine is hepatic N-demethylation, leading to the formation of N-desmethylorphenadrine and subsequently N,N-didesmethylorphenadrine.[7][8]





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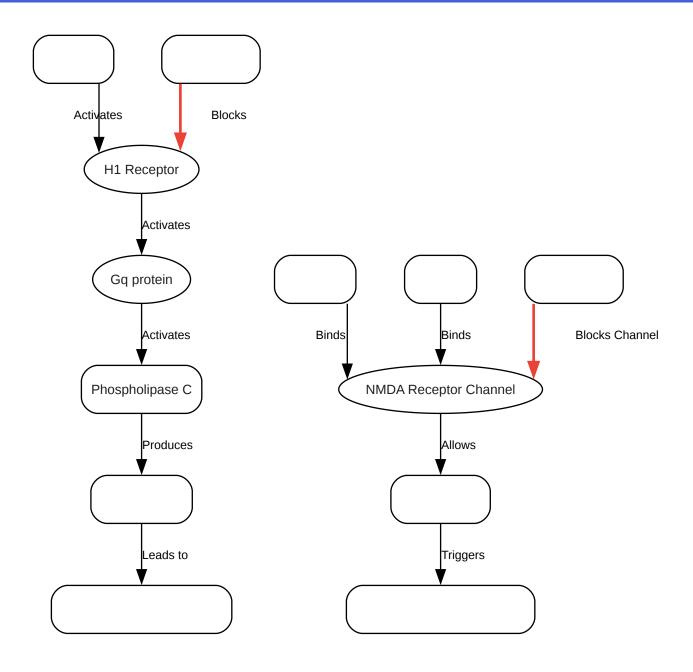
Figure 4: Major metabolic pathway of Orphenadrine.

Signaling Pathways of Orphenadrine

Orphenadrine exerts its effects through antagonism of multiple receptors, primarily the histamine H1 receptor and the N-methyl-D-aspartate (NMDA) receptor.[3][10]

Histamine H1 Receptor Antagonism:





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